molecular formula C18H21NO3 B058216 Benzacine CAS No. 968-46-7

Benzacine

Cat. No. B058216
CAS RN: 968-46-7
M. Wt: 299.4 g/mol
InChI Key: BUEPKUNNPRRSKV-UHFFFAOYSA-N
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Description

Benzocaine is a local anesthetic used in pain control management . It is used to relieve pain and irritation caused by conditions such as sore throat, sore mouth, or canker sores . It is also used to relieve pain and itching caused by conditions such as sunburn or other minor burns, insect bites or stings, poison ivy, poison oak, poison sumac, minor cuts, or scratches .


Synthesis Analysis

Benzocaine is the derivative of p-aminobenzoic acid and can be synthesized via the Fischer esterification reaction . It can be prepared from p-toluidine by a four-step synthesis . The preparation procedure of benzocaine synthesis involves combining p-nitrobenzoic acid with absolute ethanol and concentrated H2SO4 in a round-bottomed flask .


Molecular Structure Analysis

Benzocaine is an amino ester and has uses in a variety of settings, including dental procedures, preparation for infiltrative anesthesia, and minor traumas . The identification of all polymorphic forms of benzocaine was confirmed via X-ray powder diffraction (PXRD) supported by FT-IR spectroscopy coupled with density functional theory (DFT) calculations .


Chemical Reactions Analysis

Benzocaine is used clinically as a local anesthetic and was derived with p-aminothiophenol into a corresponding azo product within 5 minutes, resulting in a strong SERRS response with the simple addition of Ag NPs excited with a 532 nm laser .


Physical And Chemical Properties Analysis

Benzocaine is a colorless trapezial crystal. Its melting point is 92℃ (88-90℃), boiling point is 183-184°C (1.87kPa). 1g of this drug is soluble in about 2500ml water, 5ml ethanol, 2ml chloroform, 4ml ether or 30-50ml almond oil and olive oil, and it is also soluble in dilute acid .

Scientific Research Applications

  • Quaternary Ammonium Compounds (QACs) :

    • Antibacterial properties : Studies have shown that QACs, such as benzalkonium chloride, are used as broad-spectrum antimicrobials for disinfecting surfaces in clinical and industrial settings. Research has explored the relationship between biocide use and bacterial resistance in community settings, indicating that exposure to antibacterial-containing products may exert selective pressure resulting in co-selection of genes encoding reduced susceptibility for both biocides and antibiotics (Carson et al., 2008).
  • Benzocaine and Benzoyl Peroxide in Acne Treatment :

    • Irritation potential : Comparative studies on topical acne products containing benzoyl peroxide (like BenzaClin and Duac) have been conducted to assess their irritation potential, revealing moderate irritation compared to controls (Dosik & Vamvakias, 2008).
  • Benzoporphyrin in Photodynamic Therapy :

    • Tumor treatment : Benzoporphyrin derivative monoacid (BPD) is undergoing clinical trials for treating cutaneous malignancies and shows promise in photodynamic treatment of choroidal melanomas (Schmidt-Erfurth et al., 1994).
  • Genotoxic Effects of Benzalkonium Chloride :

    • DNA damage in cells : Studies on benzalkonium chloride (BAC) have demonstrated its genotoxic effects in mammalian and plant cells at environmentally relevant concentrations, suggesting potential genetic damage in exposed organisms (Ferk et al., 2007).
  • Benzocaine-associated Methemoglobinemia :

    • Health risks : Research has reported cases of benzocaine-associated methemoglobinemia, a condition where hemoglobin cannot bind and deliver oxygen normally, indicating potential risks associated with benzocaine use (Kuschner et al., 2000).
  • Antiseptic Resistance in Bacteria :

    • Genes conferring resistance : The presence of antiseptic resistance genes, such as qacE and qacΔE1, in clinical isolates of bacteria like Pseudomonas aeruginosa and Acinetobacter baumannii, highlights concerns about resistance to quaternary ammonium compound antiseptics (Mahzounieh et al., 2014).

Future Directions

The FDA has urged manufacturers that they should stop marketing OTC oral drug products for treating teething in infants and children younger than 2 years. If companies do not comply, the FDA will take action to remove these products from the market . Furthermore, highlighting the biological potential of benzocaine and its analogues shall open-up new dimensions of future research to design more potent analogues .

properties

IUPAC Name

2-(dimethylamino)ethyl 2-hydroxy-2,2-diphenylacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO3/c1-19(2)13-14-22-17(20)18(21,15-9-5-3-6-10-15)16-11-7-4-8-12-16/h3-12,21H,13-14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUEPKUNNPRRSKV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCOC(=O)C(C1=CC=CC=C1)(C2=CC=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

71-79-4 (hydrochloride)
Record name Benzacine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000968467
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID40242508
Record name Benzacine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

299.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzacine

CAS RN

968-46-7
Record name 2-(Dimethylamino)ethyl α-hydroxy-α-phenylbenzeneacetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=968-46-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzacine
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzacine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40242508
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(dimethylamino)ethyl phenylglycolate
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DEANOL BENZILATE
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Synthesis routes and methods

Procedure details

0.24 g (0.802 mmol) of o-(2-dimethylaminoethyl)benzilic acid shown below was obtained as a faint yellow solid from 0.31 g (1.0 mmol) of methyl o-(2-dimethylaminoethyl)benzilate in the same manner as in Production Example 2 (4). ##STR24## Its spectroscopic data are as follows: 1H-NMR (CDCl3) δ (ppm) : 2.87 (6H, s), 3.09 (2H, t, J=4.8 Hz), 3.51 (2H, t, J=4.8 Hz), 7.21~7.30 (6H, m), 7.50~7.54 (4H, m).
Name
o-(2-dimethylaminoethyl)benzilic acid
Quantity
0.24 g
Type
reactant
Reaction Step One
Name
methyl o-(2-dimethylaminoethyl)benzilate
Quantity
0.31 g
Type
reactant
Reaction Step Two
[Compound]
Name
Example 2 ( 4 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
38
Citations
LF Glushko, AP Gilev - Bulletin of Experimental Biology and Medicine, 1969 - Springer
… ) and the D-(mexamine $, 2 mg/kg, intravenously) type abolish the depriming effect of 5-hydroxytryptophan on the alarm reaction without changing the corresponding effect of benzacine…
Number of citations: 2 link.springer.com
RY Ilyutchenok, AG Yeliseyeva - International Journal of …, 1972 - psycnet.apa.org
… Administered scopolamine and benzacine iv to white BALB/c strain mice 5 min. before an … Results of benzacine experimentation with cats indicate that when the stimulus was …
Number of citations: 5 psycnet.apa.org
MN Romanchak - Vrachebnoe delo, 1967 - pubmed.ncbi.nlm.nih.gov
[Benzacine in the treatment of biliary tract diseases] [Benzacine in the treatment of biliary tract diseases] …
Number of citations: 2 pubmed.ncbi.nlm.nih.gov
IE Mozgov, MM Khel'mi - Veterinariia, 1974 - pubmed.ncbi.nlm.nih.gov
[Pharmacology of benzacine] [Pharmacology of benzacine] …
Number of citations: 3 pubmed.ncbi.nlm.nih.gov
S AI - Zhurnal Nevropatologii i Psikhiatrii Imeni SS Korsakova …, 1957 - europepmc.org
[Benzacine therapy of neurotic conditions]. - Abstract - Europe PMC … [Benzacine therapy of neurotic conditions]. …
Number of citations: 2 europepmc.org
NP IAVORSKII - Aptechnoe delo, 1963 - pubmed.ncbi.nlm.nih.gov
[A new photocolorimetric method for determining benzacine in medicinal preparations] [A new photocolorimetric method for determining benzacine in medicinal preparations] … benzacine …
Number of citations: 2 pubmed.ncbi.nlm.nih.gov
NP Skakun, MN Romanchak, VE Vazhinskiĭ - Vrachebnoe Delo, 1969 - europepmc.org
[Effect of benzacine on the gallbladder motility in chronic cholecystitis] - Abstract - Europe PMC … [Effect of benzacine on the gallbladder motility in chronic cholecystitis] …
Number of citations: 2 europepmc.org
VF Kramarenko, TP Benzar - Aptechnoe Delo, 1966 - europepmc.org
[A photoelectrocolorimetric method for determining benzacine in ampule solutions]. - Abstract - Europe PMC … [A photoelectrocolorimetric method for determining benzacine in …
Number of citations: 2 europepmc.org
MN Romanchak - Vrachebnoe delo, 1967 - pubmed.ncbi.nlm.nih.gov
[Comparative effect of benzacine and atropine on the exocrine function of the liver] [Comparative effect of benzacine and atropine on the exocrine function of the liver] …
Number of citations: 2 pubmed.ncbi.nlm.nih.gov
DS IASKINA, N KHIEP - Aptechnoe delo, 1964 - pubmed.ncbi.nlm.nih.gov
[QUANTITATIVE DETERMINATION OF APROPHEN AND BENZACINE WITH ION EXCHANGE RESIN NO] [QUANTITATIVE DETERMINATION OF APROPHEN AND …
Number of citations: 2 pubmed.ncbi.nlm.nih.gov

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